N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide
Description
Properties
CAS No. |
94030-95-2 |
|---|---|
Molecular Formula |
C17H19FN2O2 |
Molecular Weight |
302.34 g/mol |
IUPAC Name |
N-[3-(3-fluoro-N-methylanilino)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C17H19FN2O2/c1-20(15-9-5-8-14(18)10-15)12-16(21)11-19-17(22)13-6-3-2-4-7-13/h2-10,16,21H,11-12H2,1H3,(H,19,22) |
InChI Key |
HNSPHBVGTCNGOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CNC(=O)C1=CC=CC=C1)O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide typically involves the reaction of 3-fluorobenzylamine with 3-chloropropane-1,2-diol, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .
Scientific Research Applications
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzamide Core
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a 3-methylbenzamide core and a 2-hydroxy-1,1-dimethylethyl side chain.
- Key differences: Lacks the fluorine atom and methylamino group present in the target compound. Features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization reactions, unlike the target compound.
- Applications : Primarily explored in catalysis rather than medicinal chemistry.
N-(2,3-Difluorophenyl)-2-fluorobenzamide ()
- Structure : Contains two fluorine atoms on the phenyl ring and a simpler amide linkage.
- Key differences: The difluorophenyl group increases electronegativity and lipophilicity compared to the mono-fluorinated target compound. Lacks the hydroxypropyl backbone, reducing conformational flexibility.
- Relevance : Fluorine substitution patterns influence hydrogen-bonding interactions and crystal packing, as shown in crystallographic studies .
Compound 7a (CDD-1431) ()
- Structure : A complex benzamide with methoxy, sulfonamide, and piperazine substituents.
- Key differences: Designed as a BMPR2-selective kinase inhibitor, highlighting its therapeutic targeting versus the unspecified biological role of the target compound.
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide derivatives (–6, 9)
- Structure: Share the 2-hydroxypropyl backbone but incorporate dihydroisoquinoline or pyridinyl groups.
- Synthesis involves multi-step protocols (e.g., Buchwald–Hartwig coupling) compared to simpler routes for the target compound .
Flutolanil and Mepronil (–12)
- Structures : N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide (flutolanil) and 2-methyl-N-(3-isopropoxyphenyl)benzamide (mepronil).
- Key differences: Feature isopropoxy and trifluoromethyl groups instead of fluorophenylmethylamino side chains.
Biological Activity
N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide is a synthetic compound notable for its diverse biological activities, particularly as an inhibitor of specific receptors involved in inflammatory responses and pain pathways. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure consisting of a benzamide moiety linked to a hydroxypropyl group and a fluorinated phenyl group. The molecular formula and specific functional groups contribute to its pharmacological properties, enhancing its potential therapeutic applications.
Research indicates that compounds with similar structures often target the P2X7 receptor, which plays a crucial role in mediating inflammatory responses. The inhibition of this receptor can lead to significant therapeutic implications for conditions such as chronic pain and inflammatory disorders. The unique combination of fluorinated phenyl groups and hydroxypropyl linkages in this compound enhances its binding affinity compared to other compounds, potentially leading to improved clinical outcomes.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N-(2-hydroxyethyl)benzamide | Structure | P2X7 receptor antagonist |
| 4-(3-fluorophenyl)-N-(hydroxyethyl)aniline | Structure | Anti-inflammatory properties |
| 2-hydroxy-N-(3-methylphenyl)benzamide | Structure | Modulates pain pathways |
This compound exhibits enhanced specificity for its target receptors, which may lead to better therapeutic profiles in clinical applications.
Case Studies and Research Findings
- Inflammatory Response Modulation : A study investigating the effects of similar benzamide derivatives on inflammatory pathways found that compounds targeting the P2X7 receptor could significantly reduce pro-inflammatory cytokine release in vitro. This suggests that this compound may possess similar anti-inflammatory properties.
- Antitumor Activity : Although primarily focused on receptor inhibition, preliminary findings indicate potential antitumor activity in related compounds. For instance, derivatives exhibiting structural similarities have shown inhibitory effects on tumor cell growth in various cancer models, highlighting the need for further investigation into the antitumor potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
